Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate is a heterocyclic compound that contains both furan and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate typically involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-furan-2-yl-3-methyl-1H-pyrazole-4-carboxamide: A similar compound with an amide group instead of an ester group.
Ethyl 5-furan-2-yl-3-methyl-1H-pyrazole-4-carboxylate: A similar compound with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate is unique due to its specific combination of furan and pyrazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-6-8(10(13)14-2)9(12-11-6)7-4-3-5-15-7/h3-5H,1-2H3,(H,11,12) |
InChI Key |
QIPOGDVPLFLWHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CO2)C(=O)OC |
Origin of Product |
United States |
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